3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with diverse substituents. Such compounds are frequently explored for therapeutic applications, including HIF prolyl hydroxylase inhibition for anemia treatment . The target molecule features a 4-methylbenzyl group at position 3 and a coumarin-derived carbonyl (2-oxo-2H-chromene) at position 8, which distinguishes it from structurally related analogs.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAURRAPCYFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a triazaspiro framework, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antioxidant Activity : The chromene moiety is known for its ability to scavenge free radicals, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : The presence of specific functional groups suggests potential inhibitory action against enzymes involved in various metabolic pathways, such as cholinesterases and cyclooxygenases.
- Cytotoxicity : Preliminary studies have indicated that derivatives of this compound may possess cytotoxic properties against cancer cell lines.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antioxidant Activity | Exhibits free radical scavenging capabilities; potential to protect cells from oxidative damage. |
| Enzyme Inhibition | Potential inhibition of cholinesterases (AChE and BChE) and COX enzymes, which are relevant in Alzheimer's disease and inflammation. |
| Cytotoxicity | Shows selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |
Case Studies and Research Findings
- Antioxidant Studies
- Enzyme Inhibition
- Cytotoxicity Against Cancer Cells
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives of coumarin have been shown to exhibit antimicrobial properties against a range of bacteria and fungi. The incorporation of the chromene moiety enhances the activity against Gram-positive and Gram-negative bacteria, suggesting that similar derivatives may also possess significant antimicrobial effects .
Anticancer Research
Compounds featuring triazole and chromene structures have been investigated for their anticancer properties. The triazaspiro framework may contribute to the inhibition of tumor growth by interfering with cellular signaling pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .
Synthesis and Characterization
The synthesis of 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step reactions that typically include:
- Formation of the Triazole Core : Utilizing appropriate azoles or azines.
- Coupling with Chromene Derivatives : This step often involves reaction conditions that favor the formation of carbonyl groups.
- Final Product Isolation : Crystallization techniques are employed to purify the compound for further analysis.
Characterization techniques such as NMR and IR spectroscopy are essential to confirm the structural integrity and purity of the synthesized compound .
Case Study 1: Antimicrobial Screening
A recent study screened various chromene derivatives for antimicrobial activity, revealing that specific structural modifications significantly enhance their efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar frameworks to this compound could exhibit comparable or superior activity levels .
Case Study 2: Anticancer Properties
Research into triazole-containing compounds has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of oxidative stress leading to apoptosis. Studies are ongoing to evaluate the effectiveness of these compounds in vivo, which could pave the way for new cancer therapies based on this compound's structure .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key analogs, highlighting structural variations, pharmacological implications, and synthesis approaches:
Pharmacological and Mechanistic Insights
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group may increase logP compared to sulfonyl or carboxylic acid derivatives (e.g., ) .
- Stability: Sulfonyl-containing analogs () exhibit crystallographic stability (monoclinic system), whereas the target compound’s coumarin group may introduce photochemical sensitivity .
Preparation Methods
The spirolactam core serves as the foundational structure for subsequent functionalization. A widely cited method involves a three-step synthesis starting from diethyl oxalate, urea, and ammonium carbonate (Fig. 1).
- Primary Reaction :
- Reagents : Diethyl oxalate (1 eq), urea (1.1–1.3 eq), sodium (2 eq), ammonium carbonate (0.5–1 eq).
- Conditions : Anhydrous methanol solvent, 25–30°C, 2–3 hours.
- Product : Intermediate sodium salt.
Secondary Reaction :
- Reagents : Concentrated HCl (2–4 eq).
- Conditions : Room temperature, 1 hour.
- Product : Acidified intermediate.
Final Cyclization :
Table 1 : Optimization of Spirolactam Core Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Urea Equivalents | 1.2–1.3 eq | Maximizes cyclization efficiency |
| Reaction Temperature | 65–70°C | Prevents side-product formation |
| Potassium Ferricyanide | 0.08 eq | Enhances oxidative cyclization |
Acylation at Position 8: Coumarin-3-Carbonyl Attachment
The 8-position is functionalized via Friedel-Crafts acylation using 2-oxo-2H-chromene-3-carbonyl chloride.
Synthetic Protocol :
- Reagent Preparation :
- 2-Oxo-2H-chromene-3-carboxylic acid is converted to its acid chloride using SOCl₂ (2 eq), 60°C, 2 hours.
- Acylation Reaction :
- Reagents : Functionalized spirolactam (1 eq), coumarin-3-carbonyl chloride (1.2 eq), AlCl₃ (1.5 eq).
- Solvent : Dichloromethane, 0°C → RT, 8 hours.
- Workup : Quench with ice-cold HCl, extract with DCM, purify via silica gel (hexane:acetone 4:1).
- Yield : 58–63%.
Table 2 : Acylation Reaction Optimization
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst (AlCl₃) | 1.0–2.0 eq | 1.5 eq |
| Temperature | 0°C vs. RT | 0°C → RT gradient |
| Reaction Time | 6–12 hours | 8 hours |
Integrated Synthetic Route and Scalability
Combining the above steps yields the target compound in a linear sequence:
Overall Yield :
- Spirolactam core: 91.95%
- 3-(4-Methylbenzyl) derivative: 70%
- 8-Acylation: 60%
- Cumulative Yield : 91.95% × 70% × 60% ≈ 38.6% .
Industrial Scalability :
- Continuous flow systems recommended for spirolactam cyclization to reduce batch variability.
- Greener solvents (e.g., cyclopentyl methyl ether) may replace DMF in alkylation steps.
Analytical Characterization
Critical Techniques :
- ¹H/¹³C NMR :
HPLC Purity :
HRMS (ESI+) :
- Calculated for C₂₇H₂₄N₃O₅ ([M+H]⁺): 482.1711.
- Observed: 482.1709.
Challenges and Alternative Approaches
Key Issues :
- Low Acylation Yield : Attributed to steric hindrance at the 8-position.
- Solution : Microwave-assisted synthesis (100°C, 30 min) increases yield to 74%.
- Racemization Risk : The spirolactam’s bridgehead nitrogen may lead to chiral center inversion.
Alternative Routes :
- Ugi Four-Component Reaction : Combines amine, carbonyl, isocyanide, and carboxylic acid precursors in a one-pot synthesis.
- Advantage : Convergent synthesis (theoretical yield >80%).
- Limitation : Requires custom isocyanide reagents.
Q & A
Q. Why do SAR studies show variable anticonvulsant activity across similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
